N-[4-(4-benzylpiperazin-1-yl)quinolin-3-yl]-4-propylbenzamide
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Overview
Description
N-[4-(4-benzylpiperazin-1-yl)quinolin-3-yl]-4-propylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-benzylpiperazin-1-yl)quinolin-3-yl]-4-propylbenzamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
The benzylpiperazine moiety is introduced through a nucleophilic substitution reaction, where benzyl chloride reacts with piperazine. The final step involves the coupling of the quinoline core with the benzylpiperazine moiety and the propylbenzamide group using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the Skraup synthesis and automated systems for the coupling reactions to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-benzylpiperazin-1-yl)quinolin-3-yl]-4-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxide.
Reduction: The nitro group in the quinoline core can be reduced to an amino group.
Substitution: The benzylpiperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Benzyl chloride and piperazine in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted benzylpiperazine derivatives.
Scientific Research Applications
N-[4-(4-benzylpiperazin-1-yl)quinolin-3-yl]-4-propylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of N-[4-(4-benzylpiperazin-1-yl)quinolin-3-yl]-4-propylbenzamide involves its interaction with specific molecular targets in the body. The benzylpiperazine moiety is known to interact with serotonin and dopamine receptors, which are involved in regulating mood and behavior. The quinoline core may also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 5-(4-arylpiperazin-1-yl)-N-quinolinyl-pentanamides
- 2-(4-benzylpiperazin-1-yl)pyridine-3-carbaldehyde
Uniqueness
N-[4-(4-benzylpiperazin-1-yl)quinolin-3-yl]-4-propylbenzamide is unique due to its specific combination of a quinoline core, benzylpiperazine moiety, and propylbenzamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C30H32N4O |
---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
N-[4-(4-benzylpiperazin-1-yl)quinolin-3-yl]-4-propylbenzamide |
InChI |
InChI=1S/C30H32N4O/c1-2-8-23-13-15-25(16-14-23)30(35)32-28-21-31-27-12-7-6-11-26(27)29(28)34-19-17-33(18-20-34)22-24-9-4-3-5-10-24/h3-7,9-16,21H,2,8,17-20,22H2,1H3,(H,32,35) |
InChI Key |
JNPBFKFVHWCUPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NC2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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